molecular formula C15H12N2O B7469252 N-Phenyl-N-methyl-4-cyanobenzamide

N-Phenyl-N-methyl-4-cyanobenzamide

Cat. No.: B7469252
M. Wt: 236.27 g/mol
InChI Key: WCVLWRUSPOAKFQ-UHFFFAOYSA-N
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Description

N-Phenyl-N-methyl-4-cyanobenzamide is a benzamide derivative characterized by a benzamide core substituted with a cyano group (-CN) at the para position of the benzene ring. The nitrogen atom of the amide group is further substituted with a phenyl and a methyl group, resulting in the molecular formula C₁₅H₁₂N₂O (hypothetical molecular weight: 236.27 g/mol). This compound’s structural features—combining aromatic, electron-withdrawing (cyano), and alkyl groups—make it a candidate for diverse applications, including medicinal chemistry and materials science. Comparisons below are inferred from structurally related benzamide derivatives documented in the literature.

Properties

IUPAC Name

4-cyano-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-17(14-5-3-2-4-6-14)15(18)13-9-7-12(11-16)8-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVLWRUSPOAKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Molecular Formula Substituents (N- and Benzamide Positions) Key Functional Groups
N-Phenyl-N-methyl-4-cyanobenzamide (Target) C₁₅H₁₂N₂O N-phenyl, N-methyl; 4-CN Cyano, amide, aromatic
N-(2-Chloro-4-methylphenyl)-4-cyanobenzamide C₁₅H₁₁ClN₂O N-(2-Cl-4-Me-phenyl); 4-CN Cyano, amide, Cl, aromatic
N-(2-nitrophenyl)-4-bromo-benzamide C₁₃H₉BrN₂O₃ N-2-NO₂-phenyl; 4-Br Bromo, nitro, amide
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide C₂₀H₁₈N₂O N-(pyridin-4-ylmethyl-phenyl); 3-Me Pyridyl, methyl, amide

Key Observations :

  • Electron-Withdrawing Effects: The target’s para-cyano group is less electron-withdrawing than the nitro (-NO₂) group in but stronger than bromo (-Br). This may influence reactivity in cross-coupling reactions or hydrogen-bonding interactions.
  • Halogen vs. Cyano: The chloro substituent in increases molecular weight (270.7 vs. 236.27 hypothetical) and may reduce stability (evidenced by its requirement for sealed, refrigerated storage) compared to the target.
Physicochemical and Stability Data
Compound Name Molecular Weight (g/mol) Solubility/Storage Notes
This compound (Target) 236.27 (hypothetical) Not available Likely stable at room temperature (no reactive groups)
N-(2-Chloro-4-methylphenyl)-4-cyanobenzamide 270.7 2–8°C, dry, sealed Sensitive to moisture; research-use only
N-(2-nitrophenyl)-4-bromo-benzamide ~331.0 (calculated) Not reported Likely photosensitive (nitro group)
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide 302.37 Not reported Pyridyl group may enhance aqueous solubility

Key Findings :

  • The target’s lack of halogens or nitro groups suggests greater stability under ambient conditions compared to and .
  • Solubility may vary significantly: Pyridyl-containing derivatives (e.g., ) could exhibit better aqueous solubility due to hydrogen-bonding capacity, whereas halogenated analogs (e.g., ) may require specialized solvents.

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